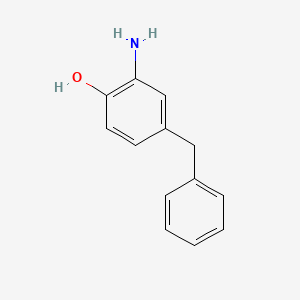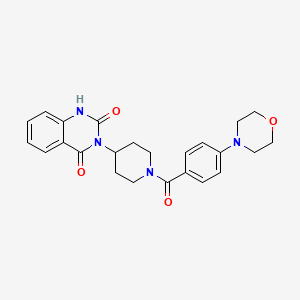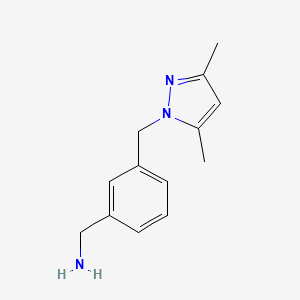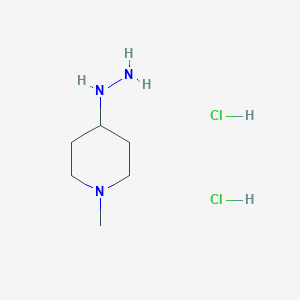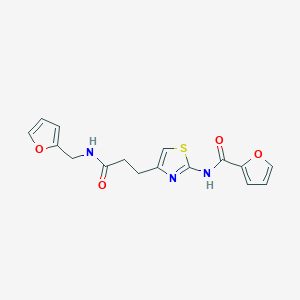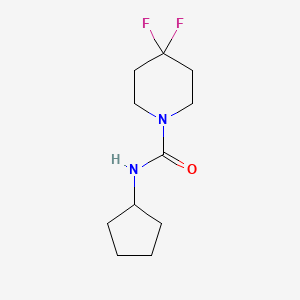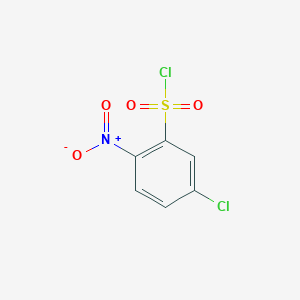![molecular formula C20H20N2O B2485525 6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 899753-09-4](/img/structure/B2485525.png)
6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the pyridazinone family, which is known for its diverse pharmacological properties and serves as a core structure for the development of various bioactive molecules. Pyridazinones have been synthesized and evaluated for their biological activities, demonstrating the importance of their structural features in medicinal chemistry.
Synthesis Analysis
Synthesis of pyridazinone derivatives involves various strategies, including the condensation of hydrazines with β-keto esters or the cyclization of acyl hydrazines with diketones. The synthesis process is crucial for introducing different substituents into the pyridazinone ring, which directly affects the compound's pharmacological activities and physical-chemical properties. For example, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved by Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, demonstrating a method for creating variously substituted pyridazinones (Soliman & El-Sakka, 2011).
Aplicaciones Científicas De Investigación
Herbicidal Activities :
- Novel pyridazine derivatives, including compounds similar to 6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have been synthesized and tested for herbicidal activities. Some of these compounds exhibit significant herbicidal activities, comparable or superior to commercial herbicides (Han Xu et al., 2008).
Structural Characterization and Biological Activities :
- Structural analysis of pyridazine derivatives has been conducted to understand their molecular properties. These studies include X-ray crystallography and theoretical investigations, revealing details about the molecular structure and interactions. Additionally, some derivatives have shown moderate inhibition against α-glucosidase and weak heat-induced haemolysis inhibition (Y. Zaoui et al., 2021).
Synthesis of Fused Azines and Pyridazine Derivatives :
- Research has been conducted on the synthesis of a new class of pyridazin-3-one derivatives, leading to the creation of various fused azines and other pyridazine derivatives. This synthesis process has been crucial for the development of new compounds with potential applications in pharmaceuticals and other fields (H. M. Ibrahim & H. Behbehani, 2014).
Pharmaceutical Importance of Pyridazine Analogs :
- Heterocyclic compounds like pyridazine analogs, including structures similar to 6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have shown significant importance in medicinal chemistry. Their diverse pharmaceutical applications and structural elucidation have been a subject of study (Hamdi Hamid Sallam et al., 2021).
Anticonvulsant Activity :
- Certain pyridazinone derivatives have been synthesized and tested for anticonvulsant activity. This research demonstrates the potential use of these compounds in treating convulsive disorders (K. Samanta et al., 2011).
Propiedades
IUPAC Name |
6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-16-8-10-17(11-9-16)19-12-13-20(23)22(21-19)14-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAUKKYTMOCACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2485443.png)
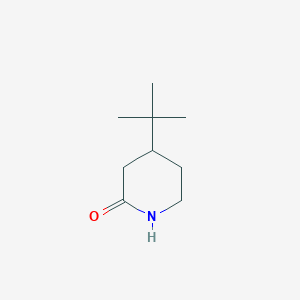
![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2485446.png)
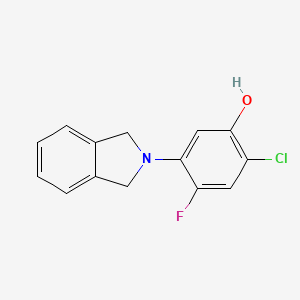
![Butyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2485449.png)
